Enhanced Aqueous Compatibility: Lower LogP Differentiates it from Aromatic and Non-Polar Analogs
The lipophilicity of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (XLogP3-AA = -0.6) is significantly lower than that of the fully aromatic pyrido[3,4-d]pyridazine (LogP = 0.0) [1][2]. This -0.6 unit difference in LogP corresponds to a theoretical ~4-fold lower partition into octanol, indicating markedly higher aqueous solubility. In contrast, the common chemiluminescent scaffold phthalhydrazide has a much lower LogP of -2.28, reflecting a distinct solvation profile that can be suboptimal for certain biological applications .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.6 |
| Comparator Or Baseline | Pyrido[3,4-d]pyridazine (CAS 253-53-2): LogP 0.0; Phthalhydrazide (CAS 1445-69-8): LogP -2.28 |
| Quantified Difference | ΔLogP = -0.6 vs. pyrido[3,4-d]pyridazine; ΔLogP = +1.68 vs. phthalhydrazide |
| Conditions | Calculated values; XLogP3-AA for target, LogP for comparators |
Why This Matters
This intermediate LogP value (-0.6) positions the compound as a balanced scaffold for medicinal chemistry, offering better aqueous solubility than aromatic analogs while avoiding the extreme hydrophilicity of phthalhydrazide, which can limit membrane permeability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 225356, 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione. Retrieved April 18, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/31384-08-4. View Source
- [2] Molaid. Pyrido[3,4-d]pyridazine (CAS 253-53-2). Retrieved April 18, 2026 from https://www.molaid.com. View Source
